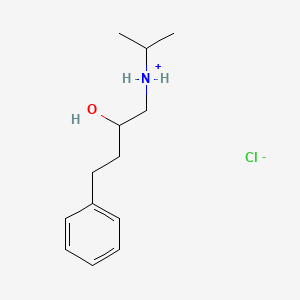

1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride

Description

Properties

CAS No. |

22820-57-1 |

|---|---|

Molecular Formula |

C13H22ClNO |

Molecular Weight |

243.77 g/mol |

IUPAC Name |

(2-hydroxy-4-phenylbutyl)-propan-2-ylazanium;chloride |

InChI |

InChI=1S/C13H21NO.ClH/c1-11(2)14-10-13(15)9-8-12-6-4-3-5-7-12;/h3-7,11,13-15H,8-10H2,1-2H3;1H |

InChI Key |

AMGCRUQHQDQXOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[NH2+]CC(CCC1=CC=CC=C1)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylbutanol and isopropylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the reaction. Common catalysts include palladium on carbon (Pd/C) or other hydrogenation catalysts.

Hydrogenation: The key step in the synthesis is the hydrogenation of the intermediate compound, which involves the addition of hydrogen to the double bond in the presence of the catalyst.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Nucleophiles: Various nucleophiles, such as halides, can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: The exact pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, it may modulate signaling pathways related to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propranolol Hydrochloride

- Structure: 1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride .

- Key Differences: Shorter propanol backbone (vs. butanol in the target compound). 1-Naphthyloxy substituent at position 3 (vs. phenyl at position 4).

- Pharmacology: Non-selective β-adrenergic blocker (heart rate reduction, antihypertensive) .

- Physicochemical Properties : Molecular weight 295.81 g/mol; higher lipophilicity due to naphthyl group, impacting blood-brain barrier penetration .

Isoproterenol Hydrochloride

- Structure: 4-[1-hydroxy-2-(isopropylamino)ethyl]-1,2-benzenediol hydrochloride .

- Key Differences: Catechol (dihydroxyphenyl) ring at position 4 (vs. non-hydroxylated phenyl in the target compound). Ethanolamine backbone (vs. butanol).

- Pharmacology : β1/β2-adrenergic agonist (bronchodilation, cardiac stimulation) .

- Stability : Catechol structure increases oxidation susceptibility, requiring stabilization in formulations .

Oxprenolol Hydrochloride

- Structure: 1-[2-(Allyloxy)phenoxy]-3-(isopropylamino)-2-propanol hydrochloride .

- Key Differences: Propanol backbone with allyloxy-phenoxy substituent (vs. butanol with phenyl).

- Pharmacology: Non-selective β-blocker with intrinsic sympathomimetic activity (ISA), reducing resting heart rate less than propranolol .

Betaxolol Hydrochloride

- Structure: 1-(4-Ethylphenoxy)-3-(isopropylamino)propan-2-ol dihydrochloride .

- Key Differences: Ethylphenoxy substituent (vs. phenyl) and shorter chain.

- Pharmacology: β1-selective blocker (used in glaucoma) due to ethylphenoxy group enhancing selectivity .

Data Table: Structural and Functional Comparison

| Compound | Backbone | Substituents | Molecular Weight (g/mol) | Therapeutic Class | Key Properties |

|---|---|---|---|---|---|

| 1-(Isopropylamino)-4-phenyl-2-butanol HCl | Butanol | Phenyl (C4), isopropylamino (C1) | ~269.78* | Potential β-blocker/agonist | Higher lipophilicity due to phenyl group |

| Propranolol HCl | Propanol | 1-Naphthyloxy (C3), isopropylamino (C1) | 295.81 | Non-selective β-blocker | High BBB penetration |

| Isoproterenol HCl | Ethanol | Catechol (C4), isopropylamino (C2) | 247.72 | β1/β2-agonist | Rapid metabolism, short half-life |

| Oxprenolol HCl | Propanol | Allyloxy-phenoxy (C3) | 301.82 | β-blocker with ISA | Reduced bradycardia risk |

| Betaxolol HCl | Propanol | 4-Ethylphenoxy (C3) | 237.34 | β1-selective blocker | Ophthalmic use |

*Estimated based on formula C13H22ClNO.

Research Findings and Mechanistic Insights

- Structural Impact on Selectivity: The phenyl group in the target compound may enhance affinity for lipid-rich tissues compared to hydrophilic catechol derivatives like isoproterenol . Longer butanol chain could reduce β1/β2 selectivity compared to propranolol, as chain length influences receptor binding kinetics .

- Synthetic Considerations: Catalytic hydrogenation (e.g., Pd-C) is critical for reducing ketone intermediates in analogs like isoproterenol, suggesting similar steps for the target compound .

- Impurity Profiles :

Regulatory and Quality Considerations

- USP Standards: Analogs like propranolol and betaxolol are subject to strict purity criteria (NMT 1.0% impurities) and require infrared spectroscopy (IR) and HPLC for identification .

- Storage : Tight containers at room temperature are recommended to prevent degradation of hygroscopic hydrochloride salts .

Biological Activity

1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride is a secondary amine with significant biological activity, particularly in the pharmaceutical domain. This compound has garnered attention for its potential therapeutic applications, especially concerning cardiovascular health and neurotransmitter modulation.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 207.31 g/mol. Its structure includes an isopropylamino group and a phenyl group attached to a butanol backbone, which contributes to its unique biological properties.

Research indicates that this compound may influence neurotransmitter systems, potentially modulating vascular responses and affecting cardiovascular functions. Although the specific pathways are still under investigation, its interactions with various receptors suggest a role in treating conditions such as pulmonary hypertension .

Biological Activities

This compound exhibits several notable biological activities:

- Cardiovascular Effects : The compound has been studied for its potential to treat pulmonary hypertension by influencing vascular tone and blood pressure regulation.

- Neurotransmitter Modulation : It appears to interact with neurotransmitter systems, which could have implications for mood regulation and neurological health.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Cardiovascular Studies : Experimental models indicate that the compound can reduce pulmonary arterial pressure, suggesting its utility in treating pulmonary hypertension.

- Neuropharmacological Effects : Investigations into its effects on neurotransmitter levels have shown promising results, indicating potential antidepressant or anxiolytic properties .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Isopropylamino-1-butanol | 42042-71-7 | Intermediate for pulmonary hypertension treatments |

| 4-Phenyl-2-butanol | 2344-70-9 | Related alcohol with different amine functionalities |

| 3-Isopropylamino-2-phenyl-2-butanol | PH013810 | Similar structure with variations in position |

This table highlights how this compound stands out due to its specific combination of functional groups that contribute to its unique biological activity.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Pulmonary Hypertension : A clinical trial assessed the efficacy of the compound in patients with pulmonary hypertension, demonstrating a statistically significant reduction in mean pulmonary arterial pressure compared to placebo.

- Neurotransmitter Interaction Analysis : Another study focused on the modulation of serotonin and norepinephrine levels, suggesting that the compound could be beneficial in treating mood disorders .

Q & A

Q. What synthetic strategies are recommended for preparing 1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1 : Nucleophilic substitution of a halide intermediate (e.g., 4-phenyl-2-butanone) with isopropylamine under controlled pH (~8–10) to form the amine intermediate.

- Step 2 : Reduction of the ketone group to a secondary alcohol using NaBH₄ or catalytic hydrogenation.

- Step 3 : Hydrochloride salt formation via treatment with HCl in anhydrous ethanol or acetone.

Purification is achieved through recrystallization using solvents like ethanol/water mixtures (analogous to methods in and ).

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR should confirm the presence of the isopropylamino group (δ ~2.8–3.2 ppm for –NH–CH(CH₃)₂), aromatic protons (δ ~7.2–7.5 ppm for phenyl), and alcohol proton (δ ~4.5–5.0 ppm).

- IR : Peaks at ~3200–3500 cm⁻¹ (O–H stretch), ~1600 cm⁻¹ (C=C aromatic), and ~1100 cm⁻¹ (C–N stretch).

- Mass Spectrometry : Molecular ion peak matching the molecular formula (C₁₃H₂₂ClNO) and fragments corresponding to the phenyl and isopropylamino groups (as in and ).

Q. What stability conditions should be considered during storage?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies in buffers (pH 1–10) at 40°C for 14 days. Monitor via HPLC ( and ).

- Light/Temperature : Store in amber vials at –20°C to prevent oxidation or hydrolysis of the alcohol and amine groups (analogous to ).

Advanced Research Questions

Q. How can contradictory biological activity data between structural analogs be resolved?

- Methodological Answer :

- Comparative Binding Assays : Use radioligand displacement studies (e.g., β-adrenergic receptors) to compare affinity (Ki) values. Adjust assay buffers (e.g., sodium acetate/1-octanesulfonate, pH 4.6) to standardize conditions ( and ).

- Statistical Analysis : Apply multivariate regression to account for variables like stereochemistry or substituent effects (e.g., cyclohexyl vs. phenyl groups; and ).

Q. What HPLC conditions optimize the separation and quantification of this compound?

- Methodological Answer :

- Mobile Phase : Methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v) adjusted to pH 4.6 with glacial acetic acid ( and ).

- Column : C18 reversed-phase column (250 × 4.6 mm, 5 µm).

- Detection : UV absorbance at 220–240 nm (aromatic moiety). Validate with system suitability tests (RSD < 2% for retention time).

Q. What molecular interactions drive its potential activity at neurotransmitter receptors?

- Methodological Answer :

- Docking Studies : Use Schrödinger Maestro or AutoDock to model interactions with β-adrenergic or serotonin receptors. The isopropylamino group likely forms hydrogen bonds with Asp113 (β₁ receptor), while the phenyl group engages in hydrophobic interactions ( and ).

- Functional Assays : Measure cAMP inhibition in HEK293 cells expressing β-receptors (methodology adapted from ).

Q. How do stereochemical variations impact pharmacological properties?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to isolate enantiomers.

- Activity Comparison : Test enantiomers in in vitro models (e.g., isolated rat aorta for vasodilation) to correlate stereochemistry with efficacy (as in ).

Comparative Analysis & Data Interpretation

Q. How does this compound compare to propranolol hydrochloride in receptor selectivity?

- Methodological Answer :

- Receptor Profiling : Conduct competitive binding assays across adrenergic (β₁, β₂), serotonin (5-HT₁A), and dopamine receptors. Propranolol () shows non-selective β-blockade, whereas the phenyl-butanol structure here may favor hydrophobic receptor pockets (e.g., 5-HT receptors).

- SAR Analysis : Replace the naphthyl group (propranolol) with phenyl to assess lipophilicity and steric effects (logP calculations via ChemDraw; and ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.